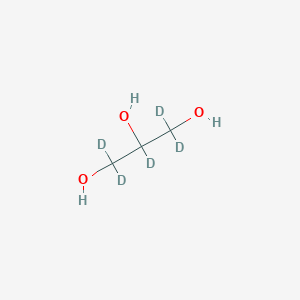

Glycerol-1,1,2,3,3-d5

Vue d'ensemble

Description

Glycerol, a naturally occurring 3-carbon alcohol, is the structural backbone of triacylglycerol molecules and can be metabolized into a glycolytic substrate. It has a variety of applications, ranging from its role in biochemistry and pharmacokinetics to its use in clinical settings and practical applications, such as improving thermoregulation and endurance during exercise or exposure to hot environments .

Synthesis Analysis

Glycerol serves as a versatile starting material for various synthetic pathways. It has been used as a green and effective medium for the electrophilic activation of aldehydes in a catalyst-free system, enabling the synthesis of compounds like di(indolyl)methanes and xanthene derivatives without the need for acid catalysts . Additionally, glycerol has been employed in the synthesis of glycerol 1,2-carbonate through transesterification with dimethyl carbonate using triethylamine as a catalyst , and in the preparation of 1,3-dihexadecyloxy-2-propanol, a 1,3-disubstituted glycerol derivative . Furthermore, glycerol-d5 has been used to synthesize pentadeuterated domiodol, showcasing its utility in producing isotopically labeled compounds .

Molecular Structure Analysis

The molecular structure of glycerol derivatives has been extensively studied. For instance, the crystal structure of 2,3-dilauroyl-d-glycerol reveals that the glycerol group is oriented parallel to the layer plane, with the hydrocarbon chains aligned parallel and arranged in a bilayer structure . Similarly, the structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol, a mixed-chain triacylglycerol, shows a trilayer arrangement with a distinct glycerol conformation . These studies provide insight into the conformational properties of glycerol and its derivatives, which are crucial for understanding their behavior in biological membranes and other applications.

Chemical Reactions Analysis

Glycerol participates in various chemical reactions, demonstrating its versatility as a reactant. It has been used as a promoting medium for the one-pot three-component synthesis of 4H-pyrans under catalyst-free conditions . In the context of green chemistry, glycerol derivatives have been synthesized to evaluate their potential as substitutive solvents, with a focus on their physico-chemical properties . Glycerol is also a potential feedstock for the production of 1,3-propanediol, a valuable commercial polyester monomer, through gas-phase glycerol hydrogenolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycerol and its derivatives are diverse and can be tailored through chemical modifications. Over sixty 1,3-dialkoxy-2-propanols and 1,2,3-trialkoxypropanes have been synthesized, showing significant variations in polarity properties, which is important for identifying candidates for solvent substitution . The physico-chemical properties of these derivatives are crucial for their application as green solvents. Additionally, the pharmacokinetics of glycerol, such as its serum concentrations and osmolality effects, have been well-documented, highlighting its role in clinical applications .

Applications De Recherche Scientifique

Biochemistry and Pharmacokinetics

Glycerol, including isotopically labeled forms like Glycerol-1,1,2,3,3-d5, is integral in biochemistry. It forms the structural backbone of triacylglycerol molecules and can be converted to a glycolytic substrate for metabolism. Its applications in research span over 60 years, including studies on cerebral oedema, intraocular hypertension, intracranial hypertension, and more recently, glycerol hyperhydration to improve thermoregulation and endurance in heat-related stressors (Robergs & Griffin, 1998).

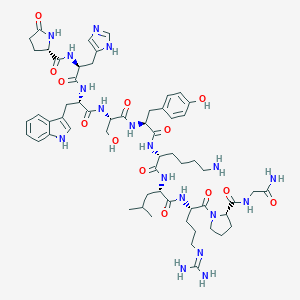

Chemical Synthesis

In chemical synthesis, Glycerol-1,1,2,3,3-d5 is used for synthesizing various compounds. For example, its reaction with bromoacetaldehyde dimethyl acetal produces 2-bromomethyl-4-hydroxymethyl-1,3-dioxolane, which leads to the creation of pentadeuterated domiodol, a compound of high isotopic purity (Ferraboschi, Grisenti, & Santanitllo, 1994).

Fermentation Processes

Glycerol-1,1,2,3,3-d5 has applications in fermentation processes for the production of bulk chemicals. Studies using chemostat reactors show its conversion into ethanol and formate, with different product spectrums based on substrate concentration (Temudo et al., 2008).

Metabolic Studies

Isotopically labeled glycerol like Glycerol-1,1,2,3,3-d5 is crucial in metabolic studies. It has been used in studying glycerol kinetics in humans, providing insights into basal glycerol turnover rates and the physiological changes of lipolysis rates under various conditions (Schricker et al., 1994).

Catalysis Research

Glycerol-1,1,2,3,3-d5 is also significant in catalysis research. It's used in studies involving the production of glycerol carbonate from glycerol over modified catalysts, which is crucial for value-added product development from glycerol (Chotchuang et al., 2020).

Glycerol Oxidation

Glycerol-1,1,2,3,3-d5 plays a role in research on glycerol oxidation, where it serves as a biochemical platform for producing high-value products. Catalysts based on supported metal nanoparticles, particularly gold-containing catalysts, have been explored for this purpose (Villa et al., 2015).

Propriétés

IUPAC Name |

1,1,2,3,3-pentadeuteriopropane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472007 | |

| Record name | Glycerol-1,1,2,3,3-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerol-1,1,2,3,3-d5 | |

CAS RN |

62502-71-0 | |

| Record name | Glycerol-1,1,2,3,3-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)

![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)

![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)